molecular formula C16H16S2 B1251837 Cumyl dithiobenzoate CAS No. 201611-77-0

Cumyl dithiobenzoate

Cat. No. B1251837
Key on ui cas rn: 201611-77-0
M. Wt: 272.4 g/mol
InChI Key: KOBJYYDWSKDEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06841695B2

Procedure details

100 ml of a 3 M phenylmagnesium bromide solution in diethyl ether were added to 35 g of carbon disulfide in 150 ml of tetrahydrofuran (THF), while maintaining the temperature below 40° C. After one hour, the reaction was terminated by adding 50 ml of water. Ether and THF were removed by a rotary evaporator, after which the mixture obtained was transferred into a 500 ml separating funnel by adding 150 ml of water. 50 ml of heptane and 40 g of α-methylstyrene were added thereto, Concentrated aqueous hydrochloric acid was then added in portions, shaking vigorously each time. The addition of hydrochloric acid was continued until the aqueous layer was virtually colorless. The pH of the aqueous phase fell to a value of less than 7. The organic phase became deep violet, and this color is characteristic of the dithioester. The violet organic phase was separated from the aqueous phase. Volatile materials were removed from the mixture using a rotary evaporator. 93.5 g of a violet oil which contained dithiobenzoic acid were obtained. Dithiobenzoic acid contained in the oil was removed by extraction with 2% sodium hydroxide solution, after which 85 g of cumyl dithiobenzoate were obtained and may be used without further purification in RAFT polymerizations.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](=S)=S.[C:12]([SH:20])(=[S:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(O[CH2:24][CH3:25])C>O1CCCC1>[C:12]([S:20][C:24]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([CH3:25])[CH3:9])(=[S:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
35 g
Type
reactant
Smiles
C(=S)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=S)S

Conditions

Stirring
Type
CUSTOM
Details
shaking vigorously each time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 40° C
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
ADDITION
Type
ADDITION
Details
by adding 50 ml of water
CUSTOM
Type
CUSTOM
Details
Ether and THF were removed by a rotary evaporator
CUSTOM
Type
CUSTOM
Details
after which the mixture obtained
CUSTOM
Type
CUSTOM
Details
separating funnel
ADDITION
Type
ADDITION
Details
by adding 150 ml of water
ADDITION
Type
ADDITION
Details
50 ml of heptane and 40 g of α-methylstyrene were added
ADDITION
Type
ADDITION
Details
Concentrated aqueous hydrochloric acid was then added in portions
ADDITION
Type
ADDITION
Details
The addition of hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The violet organic phase was separated from the aqueous phase
CUSTOM
Type
CUSTOM
Details
Volatile materials were removed from the mixture
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
were obtained
CUSTOM
Type
CUSTOM
Details
was removed by extraction with 2% sodium hydroxide solution

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=S)SC(C)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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